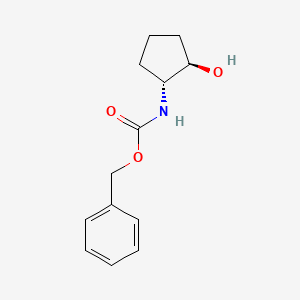

Benzyl (trans-2-hydroxycyclopentyl)carbamate

Description

Benzyl (trans-2-hydroxycyclopentyl)carbamate (CAS 274693-53-7) is a carbamate derivative featuring a cyclopentane ring substituted with a hydroxy group in the trans-2 configuration. Its hydroxyl group and carbamate functionality enable hydrogen bonding and selective reactivity, making it valuable for catalytic applications or enzyme inhibition studies .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate |

InChI |

InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 |

InChI Key |

NPXGDPYTWXXJKU-VXGBXAGGSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

- Preparation of trans-2-aminocyclopentanol or its derivatives.

- Protection of the amino group as a carbamate using benzyl chloroformate (Cbz-Cl).

- Enzymatic or chemical resolution to obtain enantiomerically enriched products.

Chemical Synthesis Routes

Synthesis via Ring Opening and Benzylation

One efficient approach starts from racemic trans-2-(diallylamino)cyclopentanol, which is synthesized by stereospecific ring opening reactions of cyclopentene oxide derivatives with diallylamine under reflux conditions in ethanol. This intermediate is then subjected to benzylation using benzyl chloride in the presence of potassium hydroxide, yielding N-benzylated derivatives that facilitate subsequent deallylation steps. Deallylation is typically achieved by palladium-catalyzed hydrogenolysis, yielding the protected amino alcohol as a benzyl carbamate derivative with high enantiomeric excess (>99%) and excellent yields (>95%).

Carbamate Formation Using Benzyl Chloroformate

The amino alcohol intermediate is reacted with benzyl chloroformate in the presence of a base such as potassium carbonate in an organic solvent (e.g., dichloromethane) at low temperature (0 °C) to form the benzyl carbamate. This reaction proceeds with high efficiency, providing the desired carbamate in high purity and yield.

Enzymatic Resolution and Dynamic Kinetic Resolution

Enzymatic methods, particularly using lipases such as Candida antarctica lipase B (CAL-B), have been employed for the kinetic resolution of racemic amino carbamates. The enzymatic dynamic kinetic resolution (DKR) allows for the transformation of racemic mixtures into enantiomerically pure benzyl (trans-2-hydroxycyclopentyl)carbamate by coupling enzymatic acylation with in situ racemization of the substrate. This process typically occurs in organic solvents like tert-butyl methyl ether (TBME) with triethylamine under nitrogen atmosphere at elevated temperatures (~50 °C) over several days (e.g., 9 days), resulting in high enantiomeric excess and good yields.

Crystallization and Diastereomeric Salt Resolution

Another approach involves the resolution of diastereomeric salts formed between the intermediate amino alcohol and enantiomerically pure protected amino acids. Crystallization of these salts allows for the separation of enantiomers. Subsequent treatment with acid and reaction with benzyl chloroformate yields the benzyl carbamate derivative. This method is particularly useful for large-scale production, offering advantages such as higher yields, reduced chemical usage, and solvent recovery options.

Experimental Data and Reaction Conditions

Mechanistic and Practical Considerations

- Benzylation Role: The benzyl group serves as a protecting group for the amino function and assists in purification by improving the compound's solubility profile and stability during work-up steps.

- Enzymatic Resolution: Lipase-catalyzed acylation is highly selective, allowing for the isolation of single enantiomers without racemization under mild conditions.

- Dynamic Kinetic Resolution: Combines enzymatic selectivity with chemical racemization to convert both enantiomers of the substrate into a single enantiomeric product, enhancing yield and efficiency.

- Crystallization Resolution: Offers scalability and robustness, suitable for industrial production, with the advantage of solvent and reagent recovery.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chemical benzylation route | Ring opening → Benzylation → Deallylation → Carbamate formation | High stereoselectivity, high yield | Multi-step, time-consuming |

| Enzymatic dynamic kinetic resolution | Enzymatic acylation + racemization | High enantioselectivity, mild conditions | Long reaction times, enzyme cost |

| Diastereomeric salt resolution | Salt formation → Crystallization → Carbamate formation | Scalable, high purity, solvent recovery | Requires enantiopure resolving agents |

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition, depending on the nature of the enzyme and the compound.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related carbamates and their similarity scores (calculated using molecular descriptors):

| Compound Name | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| Benzyl (trans-2-hydroxycyclopentyl)carbamate | 274693-53-7 | 1.00 | trans-2-hydroxycyclopentyl, carbamate |

| Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-dimethylcyclopenta-dioxol-4-yl)carbamate | 16251-45-9 | 1.00 | Cyclopenta-dioxolane ring, hydroxyethoxy substituent |

| Benzyl (3-hydroxycyclopentyl)carbamate | 478646-28-5 | 0.77 | 3-hydroxycyclopentyl isomer |

| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 274693-54-8 | 0.74 | trans-4-hydroxycyclohexyl ring |

| Benzyl cis-4-aminocyclohexylcarbamate | N/A | N/A | cis-4-aminocyclohexyl (amino vs. hydroxy group) |

Key Observations :

- The highest similarity (1.00) is observed with Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)...)carbamate , likely due to shared carbamate and cyclopentane-derived motifs .

- Substitution position (e.g., 2-hydroxy vs. 3-hydroxy on cyclopentyl) significantly reduces similarity (0.77), highlighting the sensitivity of molecular recognition to stereochemistry .

- Replacement of cyclopentyl with cyclohexyl (e.g., trans-4-hydroxycyclohexyl) further lowers similarity (0.74), emphasizing ring size effects on conformational flexibility .

Physicochemical Properties and Purity

- Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)...)carbamate (CAS 16251-45-9) is available at >95% purity (HPLC), indicating high synthetic reproducibility .

- Benzyl cis-4-aminocyclohexylcarbamate () replaces the hydroxy group with an amine, altering solubility and reactivity (e.g., protonation at physiological pH) .

Biological Activity

Benzyl (trans-2-hydroxycyclopentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in relation to adenosine receptors and its implications in metabolic processes. This article provides a comprehensive overview of its biological activity, including research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be classified as a carbamate derivative. Its structure includes a benzyl group attached to a cyclopentyl moiety with a hydroxyl group at the 2-position. The presence of the carbamate functional group is significant for its biological interactions.

Research indicates that this compound acts primarily as an agonist at the human A1 adenosine receptor (A1R). This receptor is involved in various physiological processes, including modulation of neurotransmitter release, regulation of heart rate, and influencing insulin sensitivity. The compound's ability to activate A1R suggests potential therapeutic applications in conditions such as type II diabetes and cardiovascular diseases.

In Vitro Studies

A series of studies have evaluated the potency and selectivity of this compound at A1R compared to other adenosine receptors. For instance, a study demonstrated that derivatives of this compound exhibited high affinity for A1R with Ki values ranging from 1 to 3 μM, indicating strong binding capabilities .

Table 1: Binding Affinity and Potency of Benzyl Derivatives

| Compound | Ki (μM) | pEC50 | Emax |

|---|---|---|---|

| This compound | 0.66 | 8.43 ± 0.09 | Full Agonist |

| Extended derivatives | 1-3 | 8.20 ± 0.13 | Equivalent to Full Agonist |

The above table summarizes the binding affinity and potency findings from research conducted on benzyl derivatives at A1R.

In Vivo Studies

In vivo studies have highlighted the analgesic properties of this compound without significant side effects such as sedation or respiratory depression. These findings are critical as they suggest that this compound could be developed into a therapeutic agent with fewer adverse effects compared to traditional analgesics .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Diabetes Management : Clinical trials involving similar compounds have shown improvements in insulin sensitivity, leading researchers to explore benzyl derivatives for managing type II diabetes effectively.

- Cardiovascular Health : The activation of A1R has been linked to protective cardiovascular effects, suggesting that this compound may play a role in heart health.

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Research on related carbamates has indicated potential cytotoxic effects at high concentrations, necessitating thorough safety evaluations before clinical application .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbamate formation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ru) improve regioselectivity in hydroxylation steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

Table 1 : Example Reaction Conditions for Carbamate Formation

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Protection | Benzyl chloroformate, Et₃N | 0°C, THF, 2h | 85–90 | |

| Hydroxylation | m-CPBA, CH₂Cl₂ | RT, 12h | 70 |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

Contradictions often arise in NMR (e.g., unexpected splitting patterns) or mass spectrometry (e.g., fragment ion mismatches). Strategies include:

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX/ORTEP) to confirm stereochemistry and resolve ambiguities .

- 2D NMR Techniques : HSQC and NOESY clarify proton-carbon correlations and spatial proximity of substituents .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track specific groups and verify fragmentation pathways in MS .

Case Study : A trans-hydroxyl configuration misinterpreted as cis via ¹H-NMR was resolved using X-ray data showing hydrogen-bonding patterns consistent with trans geometry .

Basic: Which analytical techniques are most effective for confirming purity and stereochemistry?

Q. Methodological Answer :

- HPLC-PDA/MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Chiral Chromatography : Use Chiralpak columns to separate enantiomers and confirm stereochemical integrity .

- Polarimetry : Measure optical rotation to validate enantiomeric excess (e.g., [α]D²⁵ = +15° for trans-isomer) .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer :

Racemization often occurs at the hydroxycyclopentyl moiety. Mitigation approaches include:

- Low-Temperature Reactions : Perform coupling steps at –20°C to minimize epimerization .

- Bulky Protecting Groups : Use tert-butyl or trityl groups to sterically hinder racemization-prone centers .

- Enzymatic Catalysis : Lipases or esterases enable stereoretentive transformations under mild conditions .

Methodological: How to design experiments to assess bioactivity in enzyme inhibition?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with structural homology to known carbamate targets (e.g., serine hydrolases or proteases) .

- Assay Design :

- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-labeled peptides) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites .

- Control Experiments : Compare with non-hydroxylated analogs to isolate the hydroxyl group’s role in activity .

How can computational methods predict the compound’s interactions with biological targets?

Q. Methodological Answer :

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Train models on carbamate derivatives to correlate substituents (e.g., hydroxyl position) with activity .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities for SAR refinement .

Safety & Stability: What protocols ensure safe handling and prevent degradation?

Q. Methodological Answer :

- Storage : Store at –20°C under argon in amber vials to prevent hydrolysis of the carbamate group .

- Handling : Use gloveboxes for moisture-sensitive steps and monitor for exotherms during scale-up .

- Degradation Analysis : Conduct forced degradation studies (e.g., UV, heat, pH extremes) with LC-MS tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.